molecular formula C38H30N2 B3250348 (E)-4,4'-Bis(diphenylamino)stilbene CAS No. 202748-68-3

(E)-4,4'-Bis(diphenylamino)stilbene

Cat. No.: B3250348
CAS No.: 202748-68-3
M. Wt: 514.7 g/mol
InChI Key: FAJMLEGDOMOWPK-QURGRASLSA-N
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Description

(E)-4,4’-Bis(diphenylamino)stilbene is an organic compound with the molecular formula C38H30N2. It is a stilbene derivative featuring two diphenylamino groups attached to the 4 and 4’ positions of the stilbene core. This compound is known for its unique electronic properties and is often used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4,4’-Bis(diphenylamino)stilbene typically involves the reaction of 4,4’-dibromostilbene with diphenylamine in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for (E)-4,4’-Bis(diphenylamino)stilbene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4,4’-Bis(diphenylamino)stilbene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the stilbene double bond to a single bond, forming saturated derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated stilbene derivatives.

    Substitution: Nitro or halogenated derivatives of (E)-4,4’-Bis(diphenylamino)stilbene.

Scientific Research Applications

(E)-4,4’-Bis(diphenylamino)stilbene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential use in photodynamic therapy for cancer treatment.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent electronic properties.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bis(dimethylamino)stilbene: Similar structure but with dimethylamino groups instead of diphenylamino groups.

    4,4’-Bis(diethylamino)stilbene: Similar structure but with diethylamino groups instead of diphenylamino groups.

    4,4’-Bis(diphenylamino)benzene: Similar structure but with a benzene core instead of a stilbene core.

Uniqueness

(E)-4,4’-Bis(diphenylamino)stilbene is unique due to its combination of a stilbene core and diphenylamino groups, which confer distinct electronic properties. This makes it particularly valuable in applications requiring efficient charge transport and fluorescence.

Properties

IUPAC Name

N,N-diphenyl-4-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H30N2/c1-5-13-33(14-6-1)39(34-15-7-2-8-16-34)37-27-23-31(24-28-37)21-22-32-25-29-38(30-26-32)40(35-17-9-3-10-18-35)36-19-11-4-12-20-36/h1-30H/b22-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJMLEGDOMOWPK-QURGRASLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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